Brevianamide F
Overview
Description
Brevianamide F, also known as cyclo-(L-Trp-L-Pro), is a naturally occurring compound belonging to the class of 2,5-diketopiperazines. It is the simplest member and the biosynthetic precursor of a large family of biologically active prenylated tryptophan-proline 2,5-diketopiperazines. These compounds are produced by fungi such as Aspergillus fumigatus and Aspergillus species . This compound has been isolated from various sources, including the bacterium Streptomyces sp. strain TN58, and has shown activity against Gram-positive bacteria such as Staphylococcus aureus and Micrococcus luteus .
Mechanism of Action
Target of Action
Brevianamide F, also known as cyclo-(L-Trp-L-Pro), is a naturally occurring 2,5-diketopiperazine . It is the simplest member and the biosynthetic precursor of a large family of biologically active prenylated tryptophan-proline 2,5-diketopiperazines . This compound has been shown to possess activity against the Gram-positive bacteria S. aureus and Micrococcus luteus . Therefore, these bacteria can be considered as the primary targets of this compound.
Mode of Action
aureus and Micrococcus luteus) and exhibits antibacterial activity
Biochemical Pathways
This compound is part of a large family of biologically active prenylated tryptophan-proline 2,5-diketopiperazines . These compounds are produced by the fungi A. fumigatus and Aspergillus sp
Result of Action
The molecular and cellular effects of this compound’s action are primarily its antibacterial activity against the Gram-positive bacteria S. aureus and Micrococcus luteus
Biochemical Analysis
Biochemical Properties
Brevianamide F plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is involved in the biosynthesis of prenylated tryptophan-proline 2,5-diketopiperazines. The enzyme FtmPT1 from Aspergillus fumigatus catalyzes the regular C2-prenylation of this compound in the biosynthesis of verruculogen and fumitremorgins . Additionally, this compound has been shown to interact with cyclic dipeptide prenyltransferases, which are crucial for its biological activity .
Cellular Effects
This compound exhibits various effects on different types of cells and cellular processes. It has been shown to possess antifungal activity against fungi such as Trichophyton rubrum, Cryptococcus neoformans, and Candida albicans . In mammalian cells, this compound has demonstrated cytotoxicity, particularly in lung cells, where it induces elevated levels of tumor necrosis factor-alpha (TNF-α), macrophage inflammatory protein-2 (MIP-2), and interleukin 6 (IL-6) . These effects suggest that this compound can influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The enzyme FtmPT1 catalyzes the prenylation of this compound, which is a key step in its biosynthesis . This prenylation enhances the biological activity of this compound, making it more effective against target organisms. Additionally, this compound has been shown to inhibit certain enzymes, contributing to its antimicrobial properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard conditions (25°C, 100 kPa) . Its stability and activity can be influenced by factors such as temperature, pH, and the presence of other compounds. Long-term studies have indicated that this compound can have sustained effects on cellular function, particularly in terms of its antimicrobial and cytotoxic properties .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has shown potential for use in the treatment of cardiovascular dysfunction . Higher doses have been associated with hepatotoxicity, indicating a threshold effect . These findings highlight the importance of dosage optimization to maximize the therapeutic benefits of this compound while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the biosynthesis of prenylated tryptophan-proline 2,5-diketopiperazines. The enzyme FtmPT1 catalyzes the prenylation of this compound, which is a crucial step in its metabolic pathway . This prenylation reaction enhances the biological activity of this compound and contributes to its antimicrobial properties .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The prenylation of this compound by FtmPT1 influences its localization and accumulation within cells . This modification enhances its biological activity and ensures its effective distribution to target sites .
Subcellular Localization
This compound is localized within specific subcellular compartments, where it exerts its activity. The prenylation of this compound by FtmPT1 directs it to specific cellular compartments, enhancing its biological activity . Additionally, post-translational modifications such as prenylation play a crucial role in the subcellular localization and function of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Brevianamide F involves the anchoring of tryptophan to solid supports using a dihydropyranyl handle. This method allows for the formation of the natural diketopiperazine this compound. The process involves the preparation of a new handle (4-[(3,4-dihydro-2H-pyran-2-yl)methoxy]benzoic acid) to functionalize aminomethyl or methylbenzhydrylamine resins. The formation of a hemiaminal linkage with the indole system can be achieved through conventional or microwave heating in 1,2-dichloroethane in the presence of pyridine p-toluenesulfonate, yielding 70-95% . The amino acid can be liberated from the resin at room temperature using trifluoroacetic acid in dichloromethane with a cation scavenger, resulting in yields of up to 90% .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but the synthetic routes described above can be adapted for large-scale production. The use of solid-phase synthesis and functionalized resins allows for the efficient and scalable production of this compound and related compounds.
Chemical Reactions Analysis
Types of Reactions: Brevianamide F undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the indole ring and the diketopiperazine core.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
Brevianamide F has a wide range of scientific research applications due to its biological activity and chemical properties. In chemistry, it serves as a precursor for the synthesis of other biologically active diketopiperazines. In biology and medicine, this compound has shown antibacterial and antifungal activity, making it a potential candidate for the development of new antimicrobial agents . Additionally, its activity against Gram-positive bacteria and fungi has been studied for potential therapeutic applications .
Comparison with Similar Compounds
Brevianamide F is part of a larger family of 2,5-diketopiperazines, which includes compounds such as Brevianamide A and Brevianamide B . These compounds share a similar core structure but differ in their side chains and functional groups. Brevianamide A and B are also produced by fungi and have shown various biological activities, including insecticidal and cytotoxic effects . Compared to Brevianamide A and B, this compound is unique in its simplicity and serves as a biosynthetic precursor for more complex diketopiperazines .
Similar Compounds
- Brevianamide A
- Brevianamide B
- Paraherquamides
- Malbrancheamides
- Stephacidins
- Notoamides
These compounds are structurally similar to this compound and belong to the same class of 2,5-diketopiperazines.
Properties
IUPAC Name |
(3S,8aS)-3-(1H-indol-3-ylmethyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c20-15-14-6-3-7-19(14)16(21)13(18-15)8-10-9-17-12-5-2-1-4-11(10)12/h1-2,4-5,9,13-14,17H,3,6-8H2,(H,18,20)/t13-,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFZBPVMVYTEKZ-KBPBESRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NC(C(=O)N2C1)CC3=CNC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C(=O)N[C@H](C(=O)N2C1)CC3=CNC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10959075 | |
Record name | 1-Hydroxy-3-[(1H-indol-3-yl)methyl]-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10959075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38136-70-8 | |
Record name | Brevianamide F | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38136-70-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Brevianamide F | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038136708 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Hydroxy-3-[(1H-indol-3-yl)methyl]-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10959075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BREVIANAMIDE F | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76XZ426FPP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Brevianamide F?
A1: this compound has the molecular formula C16H17N3O2 and a molecular weight of 283.32 g/mol.
Q2: Are there any spectroscopic data available for this compound?
A2: Yes, numerous studies have characterized this compound using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). These studies provide detailed information on its structural features and fragmentation patterns. [, , , , , , ] For specific spectroscopic data, please refer to the cited research articles.
Q3: How is this compound synthesized in nature?
A3: this compound is biosynthesized by various fungal species, predominantly Aspergillus fumigatus. It is produced through a non-ribosomal peptide synthetase (NRPS) pathway. [, , , ] The gene ftmA encodes the specific NRPS, Brevianamide Synthetase, which catalyzes the formation of this compound from the amino acids tryptophan and proline. [, ]
Q4: Has this compound been found in any other organisms besides fungi?
A4: While primarily found in fungi, this compound has also been isolated from a bacterium of the Vibrio sp., separated from the marine sponge Hyrtios altum. [] Additionally, it was reported for the first time from a Streptomyces sp. []
Q5: How does this compound contribute to the biosynthesis of other bioactive compounds?
A6: this compound acts as a substrate for prenyltransferases, enzymes that attach a prenyl group to specific positions on the indole ring. [, , , , ] This prenylation step is often crucial for enhancing the biological activity and diversifying the structures of downstream alkaloids.
Q6: Can you give an example of a bioactive compound derived from this compound?
A7: One example is Tryprostatin B, a potent antitumor agent. It is generated by the prenylation of this compound at the C-2 position of the indole nucleus by the prenyltransferase FtmPT1. [, , , ]
Q7: What is the role of prenyltransferases in modifying this compound?
A8: Prenyltransferases exhibit remarkable regioselectivity in attaching prenyl groups to different positions on the indole ring of this compound. This regiospecificity significantly impacts the biological activities of the resulting prenylated products. [, , , , ]
Q8: How does modifying the structure of this compound affect its activity?
A9: Studies have shown that even minor structural modifications, such as the introduction of aryl groups at the C-2 position, can significantly alter the activity of this compound. For instance, C2-arylated analogs exhibit enhanced antitumor activity compared to the parent compound. []
Q9: Can the regioselectivity of prenyltransferases be manipulated?
A10: Research indicates that mutations in the active site of prenyltransferases, such as FtmPT1, can alter their regioselectivity. For example, the Gly115Thr mutant of FtmPT1 produces a novel cyclized product alongside Tryprostatin B. [, ]
Q10: What analytical techniques are used to study this compound and its derivatives?
A11: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is commonly used for the identification and quantification of this compound and related compounds in complex mixtures. [, , ] NMR spectroscopy is essential for structure elucidation. [, , , , , , ]
Q11: What are the potential applications of this compound and its derivatives in drug discovery?
A12: Given the diverse biological activities of this compound derivatives, they hold promise as lead compounds for developing new drugs against cancer, infectious diseases, and agricultural pests. [, , , ] Further research is necessary to fully explore their therapeutic potential and optimize their pharmacological properties.
Q12: How can we further explore the chemical diversity of this compound derivatives?
A13: Combining chemical synthesis with enzymatic modification using engineered prenyltransferases offers a powerful approach for generating a diverse library of this compound derivatives with potentially enhanced or novel biological activities. [] Additionally, exploring the effects of deuterium enrichment on fungal secondary metabolite production, as showcased with the production of a deuterium-labeled version of pigmentosin A (6) from an Aspergillus sp., might offer a novel method for expanding chemical diversity. []
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